AZD2098 is a potent and bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4) [, ]. This receptor plays a crucial role in the migration and function of regulatory T cells (Treg), which are involved in suppressing immune responses []. In scientific research, AZD2098 is primarily utilized as a tool to investigate the role of CCR4 in various biological processes and disease models, particularly in the context of immune regulation and inflammation [, ].
AZD2098 belongs to the class of amino-pyrazine sulfonamide compounds. It has been identified as a CCR4 receptor antagonist, which is critical in mediating chemotactic responses in immune cells. The compound is characterized by its high affinity for the CCR4 receptor, with a reported pIC50 value of 7.8, indicating strong binding capability without significant activity at other chemokine receptors such as CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 .
The synthesis of AZD2098 involves several key steps that highlight its chemical complexity. The process begins with dibromination of 2-aminopyrazine, followed by selective displacement of bromine in the 3-position using sodium methoxide to yield 2-amino-5-bromo-3-methoxypyrazine. Subsequent steps include:
These steps demonstrate a sophisticated approach to modifying the chemical structure to enhance receptor binding and pharmacological properties .
The molecular structure of AZD2098 can be described as follows:
The presence of these functional groups is crucial for its interaction with the CCR4 receptor, affecting both its potency and selectivity .
AZD2098 undergoes various chemical reactions that are essential for its synthesis and potential applications:
These reactions are carefully controlled to ensure high yields and purity of the final product, which is essential for further pharmacological studies .
AZD2098 functions primarily as a competitive antagonist at the CCR4 receptor. By binding to this receptor, it inhibits the action of natural ligands such as CCL17 and CCL22, which are involved in T-cell trafficking and activation. This blockade can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating conditions like cutaneous T-cell lymphoma and other Th2-mediated diseases .
AZD2098 possesses several notable physical and chemical properties:
These properties are vital for determining its pharmacokinetic profile and therapeutic efficacy.
AZD2098 has several promising applications in scientific research and medicine:
High-throughput screening (HTS) of AstraZeneca's Mixed Chemokine Receptor Antagonist Compound library (~29,000 compounds) identified N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (Compound 1) as a promising hit against the CCR4 receptor. This compound demonstrated potent inhibition of CCL22 binding to human CCR4 (pIC₅₀ = 7.2 ± 0.2) in a fluorescent microvolume assay technology (FMAT) cell binding assay. Functional validation confirmed antagonism in human CCR4 FLIPR intracellular calcium mobilization (pIC₅₀ = 7.0) and primary human Th2 cell chemotaxis assays (pIC₅₀ = 6.7) [1] [2].
Compound 1 exhibited an excellent lead-like profile:
It maintained species cross-reactivity with rat and mouse CCR4 receptors (pIC₅₀ = 8.3 for both). Screening against a panel of ~120 receptors and enzymes (MDS-Pharma) revealed high selectivity for CCR4, with no significant activity against other chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, CCR8) at 10 μM concentrations [1] [8].
Table 1: Hit Profile of Compound 1
Property | Value |
---|---|
hCCR4 Binding (pIC₅₀) | 7.2 ± 0.2 |
Solubility (mg/mL) | 0.34 |
logD | 1.1 |
Rat Bioavailability (%) | 45 |
Rat Half-life (h) | 16 |
Human Hepatocyte CL | <0.2 μL/min/10⁶ cells |
Mouse CCR4 (pIC₅₀) | 8.3 |
Rat CCR4 (pIC₅₀) | 8.3 |
The critical limitation of Compound 1 was its poor predicted human whole blood potency (WBP pIC₅₀ < 4.2), primarily due to extensive plasma protein binding (>99.9%). Lead optimization focused on simultaneously increasing CCR4 receptor affinity and reducing plasma protein binding while maintaining favorable pharmacokinetic properties. The strategy employed structure-activity relationship (SAR) studies centered on modifications to the 5-chlorothiophene moiety and pyrazine ring substitutions [1] [9].
Systematic exploration revealed that:
Introduction of polar substituents and halogen repositioning reduced lipophilicity, thereby decreasing plasma protein binding. This optimization yielded compounds with calculated WBP >6.0 – a critical threshold for therapeutic efficacy. The team employed SPR, ITC, and FLIPR technologies to assess binding kinetics and functional activity throughout optimization [1] [6] [9].
Table 2: SAR of Sulfonamide Modifications
Compound | R Group | CCR4 pIC₅₀ |
---|---|---|
1 | 5-chloro-2-thienyl | 7.2 |
2 | 2-thienyl | 6.2 |
7 | phenyl | 6.1 |
8 | 2-chlorophenyl | 6.5 |
16 | 2,3-dichlorophenyl | 8.0 |
18 | 3,4-dichloro-2-thienyl | 7.9 |
26 | alkyl | <5.0 |
The high plasma protein binding of Compound 1 (>99.9%) was attributed to its acidic sulfonamide-NH (pKa = 4.1) and lipophilic character (measured logP = 4.4). Optimization strategies targeted these parameters through strategic structural modifications [1] [2]:
Key modifications included:
These changes successfully reduced logD values from 1.1 (Compound 1) to 0.35 (AZD2098) and plasma protein binding from >99.9% to 98.9%. Consequently, the calculated human whole blood potency improved dramatically from pIC₅₀ <4.2 to 5.9 for AZD2098. Bioavailability was enhanced through improved solubility (increased from 0.34 mg/mL to 1.5 mg/mL) and reduced clearance. Final candidates exhibited 100% oral bioavailability in both rats and dogs at tested doses [1] [3].
Table 3: Evolution of Key Parameters During Optimization
Parameter | Compound 1 | AZD2098 | AZD1678 |
---|---|---|---|
hCCR4 pIC₅₀ | 7.2 | 7.8 | 8.6 |
logD | 1.1 | 0.35 | 0.6 |
Solubility (mg/mL) | 0.34 | 1.5 | 1.3 |
hPPB (%) | >99.9 | 98.9 | 99.4 |
WBP (pIC₅₀) | <4.2 | 5.9 | 6.4 |
Rat F (%) | 45 | 100 | 100 |
AZD2098 and its analogue AZD1678 emerged as clinical candidates with distinct pharmacological profiles. Both maintained excellent species cross-reactivity but differed significantly in potency and pharmacokinetics [1] [5]:
AZD2098 (47):
AZD1678 (49):
In ovalbumin-sensitized Brown-Norway rat models of antigen-induced inflammation, AZD2098 administered orally (73.5-5000 μg/kg, BID) demonstrated dose-dependent inhibition of inflammatory responses, with maximal efficacy at 7.5 μmol/kg. Both compounds showed 100% oral bioavailability in rats and dogs, but AZD2098 exhibited more favorable half-life characteristics (rat t₁/₂ = 1.7h vs 2.5h for AZD1678) [1] [3].
Table 4: Preclinical Comparison of Clinical Candidates
Parameter | AZD2098 | AZD1678 |
---|---|---|
hCCR4 pIC₅₀ | 7.8 ± 0.05 | 8.6 ± 0.1 |
Rat CCR4 pIC₅₀ | 8.0 ± 0.27 | 9.0 ± 0.1 |
Mouse CCR4 pIC₅₀ | 8.0 ± 0.04 | 9.0 ± 0.1 |
Dog CCR4 pIC₅₀ | 7.6 ± 0.06 | 8.5 ± 0.2 |
Rat CL (mL/min/kg) | 2.0 | 2.3 |
Rat Vss (L/kg) | 0.2 | 0.2 |
Rat T₁/₂ (h) | 1.7 | 2.5 |
Predicted Human Dose | 1 mg/kg | 0.1 mg/kg |
The N-(3-methoxypyrazin-2-yl)arylsulfonamide core proved critical for maintaining CCR4 affinity across species. Conservation of the hydrogen bond donor-acceptor motif between the sulfonamide NH and pyrazine nitrogen created an optimal pharmacophore geometry for CCR4 binding. The 3-methoxy group provided a vector for potency enhancement while limiting molecular weight [1] [5] [7].
Conserved interactions across species:
Molecular modeling suggested that the pyrazine core forms key hydrogen bonds with Glu287 (transmembrane helix 7) and hydrophobic contacts with Phe87 (extracellular loop 1). This conserved binding mode accounted for the exceptional species cross-reactivity observed (pIC₅₀ = 7.8 human, 8.0 rat/mouse, 7.6 dog for AZD2098). The core structure demonstrated remarkable synthetic versatility, enabling rapid exploration of structure-activity relationships during optimization [1] [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7